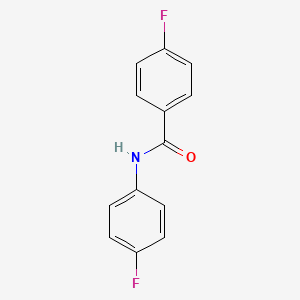

4-fluoro-N-(4-fluorophenyl)benzamide

CAS No.: 366-69-8

Cat. No.: VC8466741

Molecular Formula: C13H9F2NO

Molecular Weight: 233.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 366-69-8 |

|---|---|

| Molecular Formula | C13H9F2NO |

| Molecular Weight | 233.21 g/mol |

| IUPAC Name | 4-fluoro-N-(4-fluorophenyl)benzamide |

| Standard InChI | InChI=1S/C13H9F2NO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) |

| Standard InChI Key | SDQOPRDHXLLYOF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)F |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Fluoro-N-(4-fluorophenyl)benzamide consists of a benzamide backbone substituted with fluorine atoms at the para-positions of both the benzoyl and aniline moieties. The IUPAC name—4-fluoro-N-(4-fluorophenyl)benzamide—reflects this arrangement, where the benzamide group is linked to a 4-fluorophenylamine via an amide bond . The presence of fluorine atoms introduces electronegativity and lipophilicity, which are critical for modulating biological activity and chemical stability.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 366-69-8 | |

| Molecular Formula | C₁₃H₉F₂NO | |

| Molecular Weight (g/mol) | 233.21 | |

| SMILES Notation | C1=CC(=CC=C1F)C(=O)NC2=CC=C(C=C2)F |

The SMILES notation explicitly defines the connectivity: two fluorine atoms occupy the fourth carbon of each aromatic ring, separated by an amide linkage . X-ray crystallography data, though unavailable for this specific compound, suggests that analogous fluorinated benzamides exhibit planar amide groups and intramolecular hydrogen bonding, which may influence conformational stability .

Spectroscopic Profiles

While experimental spectral data for 4-fluoro-N-(4-fluorophenyl)benzamide is limited, inferences can be drawn from related compounds. For instance, infrared (IR) spectroscopy of similar benzamides reveals characteristic amide-I (C=O stretch) bands near 1650 cm⁻¹ and N-H bending vibrations around 1550 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the fluorine-substituted aromatic protons, with coupling patterns indicative of para-substitution .

Synthesis and Reaction Chemistry

Synthetic Pathways

The primary synthesis route for 4-fluoro-N-(4-fluorophenyl)benzamide involves a Friedel-Crafts acylation followed by amidation. As reported by Harada et al. (1991), the reaction of 4-fluorobenzoyl chloride with 4-fluoroaniline in the presence of silver hexafluoroantimonate (AgSbF₆) and antimony pentachloride (SbCl₅) in 1,2-dichloroethane at elevated temperatures yields the target compound in 93% yield .

Table 2: Optimized Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | AgSbF₆, SbCl₅ | |

| Solvent | 1,2-Dichloroethane | |

| Temperature | 80–100°C | |

| Reaction Time | 3 hours | |

| Yield | 93% |

The use of AgSbF₆ as a co-catalyst enhances electrophilic activation of the acyl chloride, facilitating nucleophilic attack by the aniline derivative . This method contrasts with traditional amidation techniques, which often require stoichiometric coupling agents like carbodiimides.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Acylium Ion Formation: AgSbF₆ interacts with SbCl₅ to generate a strongly electrophilic acylium ion from 4-fluorobenzoyl chloride.

-

Nucleophilic Substitution: The 4-fluoroaniline attacks the acylium ion, displacing chloride and forming the amide bond .

Side reactions, such as over-acylation or polymerization, are mitigated by the low polarity of 1,2-dichloroethane, which stabilizes ionic intermediates without promoting excessive reactivity .

Physicochemical Properties

Thermal Stability

Although direct data on the melting or boiling points of 4-fluoro-N-(4-fluorophenyl)benzamide is scarce, structurally similar compounds exhibit melting points in the range of 150–170°C . The fluorine substituents likely elevate thermal stability by increasing crystalline lattice energy through halogen-halogen interactions.

Solubility and Partitioning

Applications in Scientific Research

Materials Science

The compound’s rigid aromatic structure and fluorine content make it a candidate for liquid crystal and polymeric material synthesis. Fluorine’s electron-withdrawing effects can enhance charge transport properties in organic semiconductors .

Future Directions

Further research should prioritize:

-

Synthetic Optimization: Exploring greener catalysts or solvent-free conditions to improve sustainability .

-

Biological Screening: Evaluating antimicrobial, anticancer, or neuropharmacological activity in in vitro assays .

-

Crystallographic Studies: Resolving three-dimensional structure to inform computational modeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume